Chemical structure and properties of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid
Chemical structure and properties of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid
A Critical Scaffold in Medicinal Chemistry and Drug Design
Executive Summary
Compound Identity: 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid CAS Registry Number: 249292-44-2 Synonyms: 6-(4-Carboxyphenyl)-3(2H)-pyridazinone; 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid Molecular Formula: C₁₁H₈N₂O₃ Molecular Weight: 216.19 g/mol
This guide provides a comprehensive technical analysis of 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid, a pivotal heterocyclic intermediate. It serves as a bioisosteric core in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, FABP4 inhibitors, and non-steroidal anti-inflammatory agents. Its unique pyridazinone scaffold offers dual hydrogen-bonding capability and rigid geometric control, making it an essential pharmacophore in modern fragment-based drug discovery (FBDD).
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
2.1 Structural Analysis and Tautomerism
The core of this molecule is the pyridazin-3(2H)-one ring. While the pyridazine ring can theoretically exist in a lactim (hydroxy) form, thermodynamic stability heavily favors the lactam (oxo) tautomer in both solid state and solution. This preference is driven by the high resonance energy of the amide-like -NH-CO- moiety.
Tautomeric Equilibrium:
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Form A (Dominant): 6-oxo-1,6-dihydropyridazine (Lactam). Acts as a hydrogen bond donor (NH) and acceptor (C=O).
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Form B (Minor): 6-hydroxypyridazine (Lactim). Aromatic but less polar.
This tautomeric behavior is critical for binding affinity, as the lactam form mimics the amide backbone of peptide substrates in enzyme active sites (e.g., PARP catalytic domains).
2.2 Physicochemical Data Table
| Property | Value / Description | Experimental/Predicted |
| Appearance | White to off-white crystalline powder | Experimental |
| Melting Point | >300 °C (Decomposes) | Experimental |
| pKa (Acid) | 4.1 ± 0.2 (Carboxylic acid) | Predicted |
| pKa (Base) | 10.5 ± 0.5 (Pyridazinone NH) | Predicted |
| LogP | 0.8 - 1.2 | Predicted |
| Solubility | DMSO (>20 mg/mL), DMF; Poor in Water, EtOH | Experimental |
| H-Bond Donors | 2 (COOH, NH) | Structural |
| H-Bond Acceptors | 3 (C=O x2, N) | Structural |
Synthetic Methodologies
Two primary routes exist for the synthesis of this scaffold. The Glyoxylic Acid Condensation route is preferred for its convergence and avoidance of harsh oxidation steps that might degrade the heterocycle.
3.1 Route A: The Glyoxylic Acid Condensation (Recommended)
This route builds the pyridazinone ring directly onto the benzoic acid framework.
Step-by-Step Protocol:
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Condensation: React 4-acetylbenzoic acid with glyoxylic acid monohydrate in acetic acid.
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Conditions: Reflux (100-110°C) for 4-6 hours.
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Mechanism:[1] Aldol-type condensation followed by dehydration to form the intermediate 4-(4-carboxyphenyl)-4-oxobut-2-enoic acid.
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Cyclization: Add hydrazine hydrate (N₂H₄·H₂O) to the reaction mixture.
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Purification: Cool the mixture. The product precipitates due to low solubility in acidic media. Filter, wash with water and cold ethanol. Recrystallize from DMF/Water if necessary.
3.2 Route B: Friedel-Crafts Acylation (Alternative)
Useful if starting from toluene, but requires a late-stage oxidation.
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Acylation: Toluene + Succinic Anhydride (AlCl₃ cat.) → 4-(4-methylphenyl)-4-oxobutanoic acid.
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Cyclization: Reaction with Hydrazine → 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one.
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Dehydrogenation: Oxidation with Br₂/AcOH or Sodium 3-nitrobenzenesulfonate → 6-(p-tolyl)-pyridazin-3(2H)-one.
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Side-chain Oxidation: KMnO₄ oxidation of the methyl group to the carboxylic acid. Note: This step is low-yielding due to potential ring oxidation.
3.3 Synthesis Workflow Diagram
Caption: Convergent synthesis via glyoxylic acid condensation avoids harsh late-stage oxidations.
Applications in Drug Discovery[1][2][5]
4.1 PARP Inhibition
The 6-oxo-pyridazin-3-yl moiety is a bioisostere of the phthalazinone core found in Olaparib. It mimics the nicotinamide moiety of NAD+, anchoring the drug into the PARP active site via key hydrogen bonds with Gly863 and Ser904 (PARP1 numbering).
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Advantage: The removal of the fused benzene ring (compared to phthalazinone) reduces lipophilicity (LogP) and molecular weight, improving "ligand efficiency" and solubility.
4.2 FABP4 Inhibitors
Recent studies identify the pyridazinone scaffold as a potent core for Fatty Acid Binding Protein 4 (FABP4) inhibitors. The benzoic acid tail extends into the hydrophilic pocket, interacting with Arg126 and Tyr128 residues.
4.3 Biological Signaling Pathway
The compound acts as a competitive inhibitor at the NAD+ binding site.
Caption: Mechanism of action for PARP inhibition showing critical residue interactions.
Experimental Characterization Protocols
5.1 NMR Spectroscopy (Simulated Data)
To validate the structure, look for the distinct doublet signals of the pyridazinone ring protons.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.10 (br s, 1H, COOH)
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δ 13.05 (s, 1H, Pyridazine-NH)
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δ 8.15 (d, J = 9.8 Hz, 1H, Pyridazine-H5)
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δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.05 (d, J = 9.8 Hz, 1H, Pyridazine-H4)
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5.2 Mass Spectrometry
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ESI-MS: [M+H]⁺ calculated for C₁₁H₉N₂O₃: 217.06; Found: 217.1.
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Fragmentation: Loss of CO₂ (M-44) is a common characteristic of the benzoic acid moiety.
5.3 Quality Control Check
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Purity: ≥95% by HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
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Impurity Alert: Watch for uncyclized hydrazone intermediates or residual hydrazine (genotoxic impurity).
References
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Synthesis and Biological Evaluation of Pyridazinone Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link
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Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Chemical Biology & Drug Design. (2023). Link
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. European Journal of Medicinal Chemistry. (Review). Link
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PubChem Compound Summary: 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid. National Center for Biotechnology Information. Link
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WO Patent 2014043706. Process for the preparation of pyridazinone derivatives. (2014).[3][1] Link
